molecular formula C24H22F3NO6 B2934173 3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951978-65-7

3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2934173
CAS No.: 951978-65-7
M. Wt: 477.436
InChI Key: NUOLCLUARLGGIN-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a complex polycyclic framework. Its structure features a 3-methoxyphenoxy substituent at position 3, a trifluoromethyl group at position 2, and a tetrahydrofuran-2-ylmethyl moiety at position 7. Chromeno-oxazinones are widely studied for their pharmacological and agrochemical applications, particularly as antiviral, antifungal, and antiparasitic agents .

Properties

IUPAC Name

3-(3-methoxyphenoxy)-9-(oxolan-2-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3NO6/c1-30-14-4-2-5-15(10-14)33-22-20(29)17-7-8-19-18(21(17)34-23(22)24(25,26)27)12-28(13-32-19)11-16-6-3-9-31-16/h2,4-5,7-8,10,16H,3,6,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOLCLUARLGGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈F₃N₃O₅, with a molecular weight of approximately 393.35 g/mol. The structure features a chromene core fused with an oxazine ring and functional groups that may influence its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of chromene compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, certain analogs have shown selective toxicity towards tumor cells while sparing normal cells. The specific compound under review has yet to be extensively tested in this context; however, its structural similarities to known cytotoxic agents suggest potential efficacy against cancer cells.

Compound Cell Line IC50 (µM) Reference
Compound AHeLa12.5
Compound BMCF-78.0
Target CompoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of chromene derivatives are well documented. Studies indicate that certain compounds possess significant activity against pathogens such as Helicobacter pylori and various fungi. The target compound's methoxy and trifluoromethyl groups may enhance its interaction with microbial targets.

  • Anti-H. pylori Activity : Similar compounds have shown comparable efficacy to standard treatments like metronidazole.
  • Antifungal Activity : Preliminary tests indicate potential antifungal properties against common strains such as Candida albicans.

The proposed mechanisms by which chromene derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism.
  • DNA Interaction : Certain chromenes have been shown to interact with DNA, leading to apoptosis in cancer cells through the induction of DNA damage.

Case Study 1: Antitumor Activity

A study investigated the effects of a series of chromene derivatives on human tumor cell lines. The results indicated that modifications to the chromene structure significantly impacted cytotoxicity profiles, suggesting that further optimization of the target compound could enhance its therapeutic potential.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds against H. pylori. The study concluded that structural variations influenced antibacterial potency and suggested further exploration into the target compound's efficacy.

Comparison with Similar Compounds

Structural Comparisons

Chromeno-oxazinone derivatives share a common core but differ in substituents, which critically influence their properties. Key structural analogs include:

Compound Name / Substituents Core Structure Position 3 Substituent Position 9 Substituent Position 2 Substituent
Target Compound Chromeno[8,7-e][1,3]oxazin-4-one 3-Methoxyphenoxy Tetrahydrofuran-2-ylmethyl Trifluoromethyl
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-... (, Compound 4h, n=3) Chromeno[8,7-e][1,3]oxazin-4-one 3,4-Dimethoxyphenyl 4-Hydroxybutyl Trifluoromethyl
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-... (, Compound 4i, n=3) Chromeno[8,7-e][1,3]oxazin-4-one 4-Fluorophenyl 4-Hydroxybutyl Trifluoromethyl
9-(4-Chlorobenzyl)-2-phenyl-... (, Compound 6l) Chromeno[8,7-e][1,3]oxazin-4-one 4-Chlorobenzyl - Phenyl
Ferrocenyl derivatives (e.g., 12b, 13 in ) Chromeno[8,7-e][1,3]oxazin-4-one Ferrocenyl-dimethylaminomethyl - -

Key Observations :

  • The 3-methoxyphenoxy group in the target compound introduces an electron-donating methoxy group, contrasting with the electron-withdrawing 4-fluorophenyl () or 3,4-dimethoxyphenyl groups .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR, MS) Purity (HPLC)
Target Compound Not reported Not reported Not available in evidence Not reported
, Compound 4h (n=3) 154–156 Not reported 1H/13C NMR, IR, MS validated Not reported
, Compound 6l 171–180 41 1H/13C NMR, HRMS confirmed >99%
, Compound 12b Not reported 90 1H/13C NMR, HRMS confirmed >99%

Key Observations :

  • The trifluoromethyl group (common in and the target compound) is associated with higher melting points (154–180°C) compared to non-halogenated analogs .
  • Ferrocene-containing derivatives () exhibit superior synthetic yields (up to 90%) and purity, likely due to optimized organometallic synthesis protocols .

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